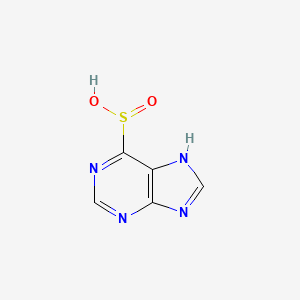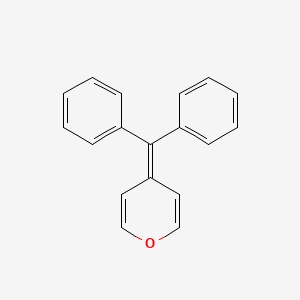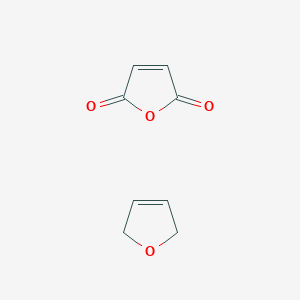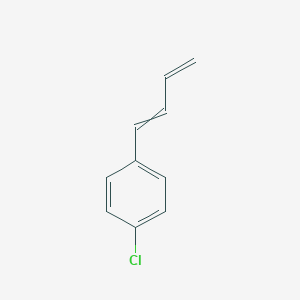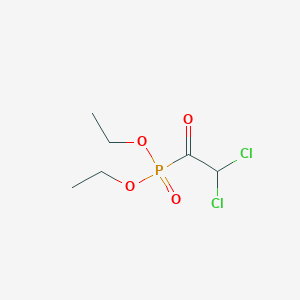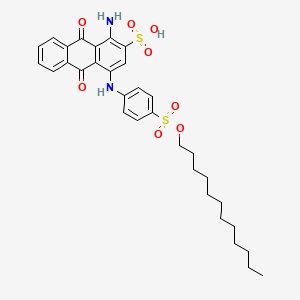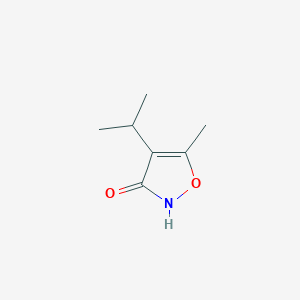
Tri-tert-butyl(methyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butyl(methyl)stannane is an organotin compound characterized by the presence of three tert-butyl groups and one methyl group attached to a tin atom. This compound is of significant interest due to its unique structural properties and its applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Tri-tert-butyl(methyl)stannane can be synthesized through the reaction of tert-butyl lithium with methylstannane. The reaction typically involves the following steps:
- Preparation of tert-butyl lithium by reacting tert-butyl chloride with lithium metal.
- Reaction of tert-butyl lithium with methylstannane to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include:
- Use of automated systems for precise addition of reagents.
- Implementation of purification techniques such as distillation and crystallization to isolate the desired product.
化学反応の分析
Types of Reactions: Tri-tert-butyl(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin derivatives.
科学的研究の応用
Tri-tert-butyl(methyl)stannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of tri-tert-butyl(methyl)stannane involves the formation of reactive intermediates, such as stannyl radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the transformation of substrates.
Molecular Targets and Pathways:
Stannyl Radicals: These radicals can abstract hydrogen atoms from other molecules, initiating radical chain reactions.
Pathways: The compound can participate in radical-mediated processes, including hydrostannation and dehalogenation reactions.
類似化合物との比較
Tributyltin Hydride: Another organotin compound with similar reducing properties but different structural characteristics.
Triphenyltin Hydride: Similar in its use as a reducing agent but contains phenyl groups instead of tert-butyl groups.
Uniqueness: Tri-tert-butyl(methyl)stannane is unique due to the presence of three bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other organotin compounds and suitable for specific applications where steric effects are crucial.
特性
CAS番号 |
35569-12-1 |
|---|---|
分子式 |
C13H30Sn |
分子量 |
305.09 g/mol |
IUPAC名 |
tritert-butyl(methyl)stannane |
InChI |
InChI=1S/3C4H9.CH3.Sn/c3*1-4(2)3;;/h3*1-3H3;1H3; |
InChIキー |
ZJOXNPCBCHRTCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Sn](C)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




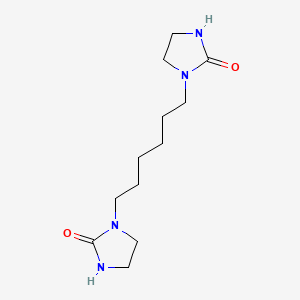
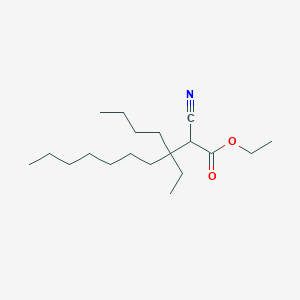
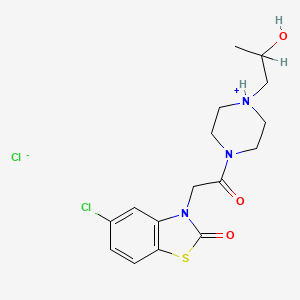
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
